
5-Methyl-1H-1,2-benzodiazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-1H-1,2-benzodiazepine: is a heterocyclic compound that belongs to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties and are commonly used in the treatment of various neurological disorders. The core structure of benzodiazepines consists of a fusion between a benzene ring and a diazepine ring, which imparts unique chemical and biological properties to these compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1H-1,2-benzodiazepine typically involves the condensation of o-phenylenediamine with a suitable ketone under acidic or basic conditions. One common method involves the reaction of o-phenylenediamine with acetone in the presence of an acid catalyst to form the benzodiazepine ring . Another method involves the use of β-diketones or β-ketoesters as substrates, which react with o-phenylenediamine to form the desired benzodiazepine derivative .
Industrial Production Methods: Industrial production of benzodiazepines often employs continuous flow chemistry techniques to enhance efficiency and yield. For example, the continuous flow synthesis of benzodiazepines from aminobenzophenones has been reported, which involves a series of reactions including acylation and cyclization . This method allows for the large-scale production of benzodiazepines with high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions: 5-Methyl-1H-1,2-benzodiazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Halogenated or nitrated benzodiazepine derivatives
Aplicaciones Científicas De Investigación
Chemistry: 5-Methyl-1H-1,2-benzodiazepine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of various fused ring systems, such as triazolo- and oxazino-benzodiazepines .
Biology: In biological research, this compound is used to study the interactions of benzodiazepines with neurotransmitter receptors, particularly the gamma-aminobutyric acid (GABA) receptors .
Medicine: Benzodiazepines, including this compound, are widely used in the treatment of anxiety, insomnia, seizures, and muscle spasms due to their sedative, anxiolytic, and anticonvulsant properties .
Industry: The compound is also employed in the development of new pharmaceuticals and as a reference standard in analytical chemistry .
Mecanismo De Acción
5-Methyl-1H-1,2-benzodiazepine exerts its effects by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This interaction increases the influx of chloride ions into neurons, leading to hyperpolarization and reduced neuronal excitability. The compound binds to specific benzodiazepine receptors on the GABA-A receptor complex, acting as a positive allosteric modulator .
Comparación Con Compuestos Similares
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Clonazepam: Known for its anticonvulsant effects.
Lorazepam: Commonly used for its anxiolytic and sedative effects.
Uniqueness: 5-Methyl-1H-1,2-benzodiazepine is unique due to its specific substitution pattern, which can influence its pharmacokinetic and pharmacodynamic properties. The presence of the methyl group at the 5-position can affect the compound’s binding affinity to the GABA-A receptor and its metabolic stability .
Propiedades
Número CAS |
54507-50-5 |
|---|---|
Fórmula molecular |
C10H10N2 |
Peso molecular |
158.20 g/mol |
Nombre IUPAC |
5-methyl-1H-1,2-benzodiazepine |
InChI |
InChI=1S/C10H10N2/c1-8-6-7-11-12-10-5-3-2-4-9(8)10/h2-7,12H,1H3 |
Clave InChI |
ZHEUPBPDBFSRQA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=NNC2=CC=CC=C12 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



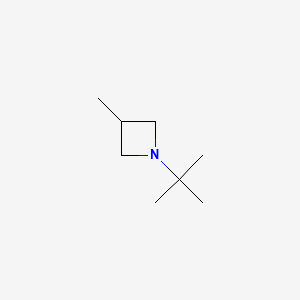
![2-[(Ethylsulfanyl)methyl]-1-methyl-1H-pyrrole](/img/structure/B14624843.png)
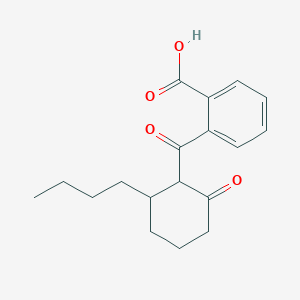
![1-[2-(4-Fluorophenyl)heptyl]imidazole;nitric acid](/img/structure/B14624849.png)
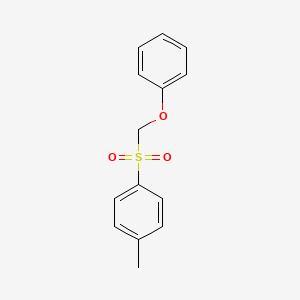
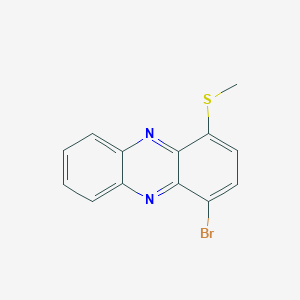
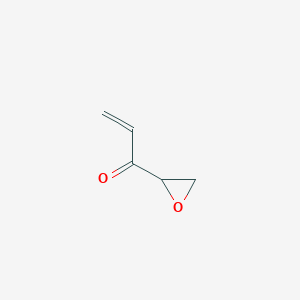

![2H-Pyrano[3,2-h][1]benzoxepin-6(7H)-one, 3,4,8,9-tetrahydro-](/img/structure/B14624868.png)
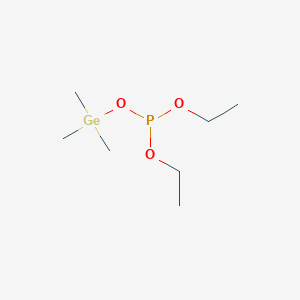

![2,2'-Decane-1,10-diylbis(1h-benzo[de]isoquinoline-1,3(2h)-dione)](/img/structure/B14624888.png)

